molecular formula C12H9ClN4O4 B12906049 Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 66427-76-7

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

Katalognummer: B12906049
CAS-Nummer: 66427-76-7
Molekulargewicht: 308.68 g/mol
InChI-Schlüssel: HHKFILBTVSLJTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methyl ester group, a chlorinated pyrimidine ring, and a nitro group, which collectively contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methyl 2-aminobenzoate under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions, potentially modifying enzyme activity or receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Eigenschaften

CAS-Nummer

66427-76-7

Molekularformel

C12H9ClN4O4

Molekulargewicht

308.68 g/mol

IUPAC-Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate

InChI

InChI=1S/C12H9ClN4O4/c1-21-11(18)7-4-2-3-5-8(7)15-10-9(17(19)20)6-14-12(13)16-10/h2-6H,1H3,(H,14,15,16)

InChI-Schlüssel

HHKFILBTVSLJTM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.